molecular formula C10H14N2OS B13275558 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one

Cat. No.: B13275558
M. Wt: 210.30 g/mol
InChI Key: YDYGHSWEGVRINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one is a heterocyclic compound that contains a piperidine ring substituted with an amino group, a methyl group, and a thiophene ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the piperidinone ring can produce the corresponding alcohol .

Scientific Research Applications

5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amino group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one

InChI

InChI=1S/C10H14N2OS/c1-12-9(13)5-4-7(11)10(12)8-3-2-6-14-8/h2-3,6-7,10H,4-5,11H2,1H3

InChI Key

YDYGHSWEGVRINQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)N)C2=CC=CS2

Origin of Product

United States

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